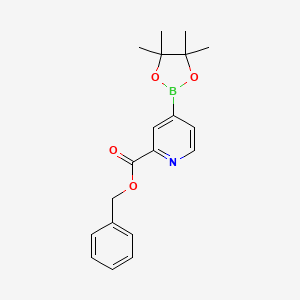
Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The closest compounds I found are 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde and 1-Benzylpyrazole-4-boronic acid pinacol ester . These compounds contain a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group attached to a benzyl or pyrazole ring .
Synthesis Analysis
While specific synthesis methods for your compound were not found, similar compounds like 1-Benzylpyrazole-4-boronic acid pinacol ester have been used as substrates in palladium-catalyzed methylation of heteroaryl boronate esters using iodomethane .Molecular Structure Analysis
The molecular structure of similar compounds involves a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group attached to a benzyl or pyrazole ring .Chemical Reactions Analysis
For compounds with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, reactions such as borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate have been reported .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds include a solid form and a molecular weight of 232.08 for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde , and 284.16 for 1-Benzylpyrazole-4-boronic acid pinacol ester .科学的研究の応用
Synthesis and Structural Analysis
Compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, similar to Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate, have been synthesized and analyzed for their structural properties. Studies have demonstrated the synthesis of boric acid ester intermediates through substitution reactions. The confirmation of compound structures is achieved using spectroscopic methods (FTIR, 1H NMR, 13C NMR, and mass spectrometry) and X-ray diffraction. Density Functional Theory (DFT) calculations have further validated these structures, offering insights into molecular electrostatic potential and frontier molecular orbitals, revealing key physicochemical properties (Huang et al., 2021).
Advanced Material Synthesis
The palladium-catalyzed borylation of aryl bromides with specific boronic esters, including those similar to this compound, has been explored to synthesize (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes. This methodology provides an effective route for introducing boron into aromatic compounds, useful in developing advanced materials and chemical synthesis (Takagi & Yamakawa, 2013).
Boronate Ester Fluorescence Probes
Boronate esters, structurally related to this compound, have been utilized in the development of fluorescence probes for detecting hydrogen peroxide (H2O2). These probes offer a promising approach for sensitive and selective detection of H2O2, contributing to the study of oxidative stress and the development of diagnostic tools (Lampard et al., 2018).
Prochelators for Oxidative Stress Mitigation
Research has introduced boronate-based prochelators, akin to this compound, designed to sequester metal ions upon activation by oxidative stress markers like hydrogen peroxide. These compounds exhibit potential in mitigating iron-catalyzed oxidative damage, highlighting their therapeutic potential in conditions associated with oxidative stress (Wang & Franz, 2018).
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary target of the compound 2-(Benzyloxycarbonyl)pyridine-4-boronic acid pinacol ester, also known as benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate or Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate, is the carbon-carbon bond formation in organic synthesis . This compound is a boron reagent used in Suzuki-Miyaura coupling reactions .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron reagent (in this case, the 2-(Benzyloxycarbonyl)pyridine-4-boronic acid pinacol ester) is transferred from boron to palladium . This reaction is facilitated by the relatively stable, readily prepared, and environmentally benign nature of the organoboron reagent .
Biochemical Pathways
The compound affects the Suzuki-Miyaura coupling pathway . This pathway involves the cross-coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of carbon-carbon bonds, which are crucial in organic synthesis .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . These properties suggest that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of 2-(Benzyloxycarbonyl)pyridine-4-boronic acid pinacol ester’s action are primarily seen in the formation of carbon-carbon bonds . This is a crucial step in organic synthesis, enabling the creation of complex organic compounds .
特性
IUPAC Name |
benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BNO4/c1-18(2)19(3,4)25-20(24-18)15-10-11-21-16(12-15)17(22)23-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLTWFCTBVHJNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-3-phenylpropan-1-one](/img/structure/B2609026.png)
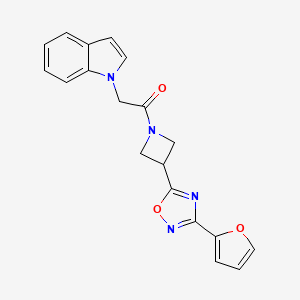
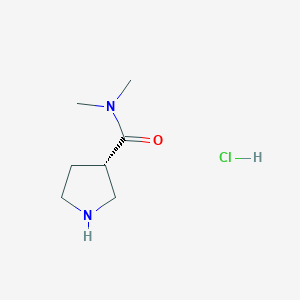
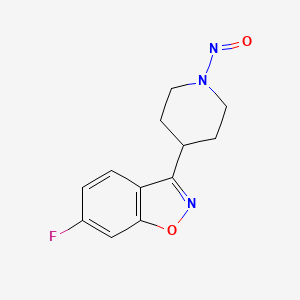
![3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2609031.png)
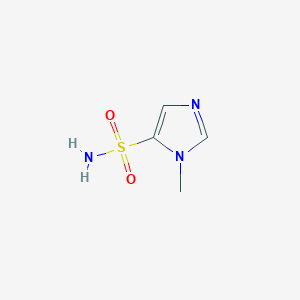
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2609033.png)
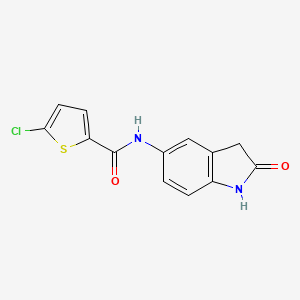
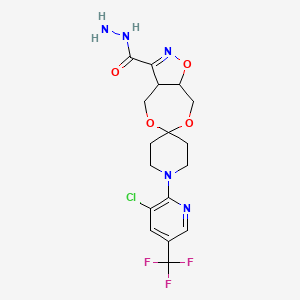
![N-(2-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2609038.png)
![N-(4-ethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2609042.png)
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2609043.png)
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2609044.png)

